Prl-8-53

Description

Genesis and Early Synthesis of the Chemical Compound

The synthesis of Prl-8-53 was first accomplished in the 1970s by Dr. Nikolaus Hansl, a medical chemistry professor at Creighton University. wikipedia.orgadamalonzi.com This development was part of his broader research into amino ethyl meta benzoic acid esters. wikipedia.org Dr. Hansl patented the compound in 1975. chemicalbook.in The development of this compound did not progress significantly after its initial discovery, a fact some attribute to the retirement of Dr. Hansl and a subsequent lawsuit between him and Creighton University. wikipedia.org

Original Research Intent and Initial Hypotheses

The primary goal behind the creation of this compound was to investigate its potential as a psychotropic agent with the ability to enhance learning and memory. nutrahacker.comcaymanchem.com The initial hypothesis was that the compound could improve cognitive functions, particularly verbal memory. adamalonzi.comwholisticresearch.com Early research in the 1970s on animal models suggested that this compound was a safe and effective nootropic, notably improving avoidance learning in rodents without adverse effects. chemicalbook.inbraintropic.com

A key human study was conducted in 1978, which provided the main body of evidence for the compound's effects. chemicalbook.inchemicalbook.com This double-blind study on 47 healthy volunteers indicated that this compound could significantly improve the retention of verbal information. supplementlinks.comchemicalbook.com The study found that individuals with poorer initial memory scores, or those over the age of 30, showed the most significant improvements in recall after taking the compound. braintropic.comchemicalbook.com

The proposed mechanisms of action, though not fully elucidated, were thought to involve the modulation of key neurotransmitter systems. ontosight.ai Researchers hypothesized that this compound might work by influencing the cholinergic and dopaminergic systems, which are crucial for memory and learning processes. muscleandbrawn.compower-zone.store Specifically, it was suggested that the compound could enhance the brain's responsiveness to acetylcholine (B1216132) and potentiate dopamine (B1211576) activity. reddit.comenhancetech.eu

Chemical Classification and Structural Context within Neuroactive Compounds

This compound is classified as a synthetic nootropic and a substituted phenethylamine. wikipedia.orgcaymanchem.com It is derived from benzoic acid and phenylmethylamine. braintropic.comchemicalbook.com Its chemical structure is characterized by a benzoic acid backbone with an aminoethyl side chain that includes a methyl(phenylmethyl)amino group, and it is typically found as a hydrochloride salt. ontosight.ai

From a structural standpoint, this compound is distinct from many other nootropics, such as those in the racetam family. adamalonzi.com Its potential mechanism of action is thought to involve multiple neurotransmitter systems. Research suggests it may have cholinergic properties, potentiate dopamine, and partially inhibit serotonin (B10506). wikipedia.orgchemicalbook.com This multi-faceted interaction with neurotransmitters distinguishes it from compounds that may have a more singular mode of action.

Detailed Research Findings

The primary human study on this compound, published in 1978, remains the most significant piece of clinical research on the compound. This study investigated the effects of a single oral dose on a group of 47 healthy volunteers. The results indicated a notable improvement in the retention of verbal information.

The study utilized a word recall test. Participants were tested after 24 hours and again after one week. The findings showed a statistically significant improvement in memory retention for those who took this compound compared to the placebo group. wholisticresearch.com Notably, the degree of improvement was more pronounced in participants who had lower baseline memory scores and in those who were over 30 years old. braintropic.comchemicalbook.com For instance, one report mentioned that word retention scores could improve by more than 200% in some cases. chemicalbook.in

Animal studies have also been conducted to explore the compound's effects. Research on rats indicated that this compound improved performance in avoidance learning tasks. chemicalbook.inchemicalbook.com Another study involving a water maze task with rats showed that those treated with the compound were able to locate a hidden platform more efficiently, suggesting enhanced learning capabilities. echemi.com

The exact mechanism of action of this compound is still not fully understood. wikipedia.orgchemicalbook.com However, research points towards its interaction with several key neurotransmitter systems in the brain. It is believed to have cholinergic properties, meaning it influences the acetylcholine system, which is vital for memory and learning. wholisticresearch.comreddit.com Additionally, studies suggest it potentiates dopamine, a neurotransmitter involved in motivation and reward, and may partially inhibit serotonin. wikipedia.orgchemicalbook.com Some research also indicates that this compound acts as a dopaminergic agonist, meaning it can bind to and activate dopamine receptors. power-zone.storeumbrellalabs.is

Interactive Data Tables

Table 1: Chemical Identity of this compound

| Identifier | Value |

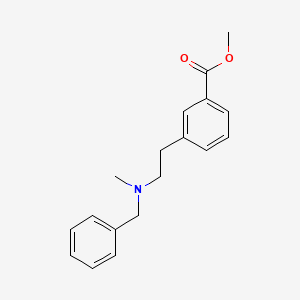

| IUPAC Name | Methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate wikipedia.org |

| CAS Number | 51352-87-5 (HCl) wikipedia.org |

| Chemical Formula | C18H21NO2 wikipedia.org |

| Molar Mass | 283.371 g·mol−1 wikipedia.org |

Table 2: Summary of Key Research Findings

| Study Type | Subjects | Key Findings |

| Human Clinical Trial (1978) | 47 healthy volunteers | Significant improvement in verbal memory retention, particularly in individuals over 30 or with lower baseline scores. braintropic.comchemicalbook.com |

| Animal Study (Rodents) | Rats | Improved performance in avoidance learning tasks. chemicalbook.inchemicalbook.com |

| Animal Study (Water Maze) | Rats | More efficient location of a hidden platform, suggesting enhanced learning. echemi.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-19(14-16-7-4-3-5-8-16)12-11-15-9-6-10-17(13-15)18(20)21-2/h3-10,13H,11-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJQEMHBYKNIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC(=CC=C1)C(=O)OC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701045345 | |

| Record name | Methyl 3-[2-[methyl(phenylmethyl)amino]ethyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701045345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51352-88-6 | |

| Record name | Methyl 3-[2-[methyl(phenylmethyl)amino]ethyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51352-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051352886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-[2-[methyl(phenylmethyl)amino]ethyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701045345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 3-(2-(BENZYL(METHYL)AMINO)ETHYL)BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM2TE2XHK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Architecture and Synthetic Chemical Pathways of Prl 8 53

Elucidation of the Prl-8-53 Chemical Structure

This compound is chemically known as methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate. Its molecular structure consists of a central benzoic acid methyl ester core, with an ethylamino side chain at the meta (3-position) of the benzene (B151609) ring. This side chain is further substituted on the nitrogen atom with both a methyl group and a benzyl (B1604629) group.

The compound can exist as a free base or as a hydrochloride salt. The hydrochloride salt is often utilized in research settings for its increased stability and solubility.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate |

| Chemical Formula | C₁₈H₂₁NO₂ (free base) |

| C₁₈H₂₂ClNO₂ (hydrochloride) | |

| Molar Mass | 283.37 g/mol (free base) |

| 319.83 g/mol (hydrochloride) | |

| CAS Number | 51352-88-6 (free base) |

| 51352-87-5 (hydrochloride) |

This is an interactive data table. Users can sort and filter the data.

Historical Development of Synthetic Methodologies for this compound

The first synthesis of this compound was reported in the 1970s by the medicinal chemist Nikolaus Hansl at Creighton University. wikipedia.org The foundational work on this and related compounds is detailed in U.S. Patent 3,870,715, which describes a series of substituted amino ethyl meta benzoic acid esters. google.com

The general synthetic strategy outlined in the patent involves a multi-step process. A key starting material is a suitably substituted trifluoromethyl derivative of a benzene ring. The synthesis proceeds through the hydrolysis of this trifluoromethyl group to a carboxylic acid, followed by esterification to form the methyl ester. The aminoethyl side chain is then introduced and subsequently alkylated to yield the final product.

One described pathway in the patent begins with m-trifluoromethylbromobenzene. This is reacted with magnesium to form a Grignard reagent, which then reacts with ethylene (B1197577) oxide to introduce a two-carbon chain. The resulting intermediate is then subjected to reactions to introduce the benzylmethylamino group. google.com

Theoretical Structure-Activity Relationships (SAR) Relevant to Preclinical Efficacy

Detailed structure-activity relationship (SAR) studies specifically for this compound and its analogs concerning nootropic activity are limited in the public domain. However, theoretical insights can be drawn from its chemical structure and the known pharmacology of related compounds.

The core structure of this compound, a benzoic acid derivative, is a common scaffold in medicinal chemistry. The specific arrangement of the substituents is likely crucial for its biological activity.

Key Structural Features and Potential SAR Insights:

Benzoic Acid Methyl Ester: The ester group's polarity and ability to participate in hydrogen bonding could be important for receptor binding or cellular uptake. Modifications to this group, such as changing the ester to an amide or a different alkyl ester, would likely impact the compound's pharmacokinetic and pharmacodynamic properties.

Ethylamino Linker: The two-carbon chain separating the benzene ring from the tertiary amine provides flexibility and optimal spacing for interaction with a biological target. Shortening or lengthening this chain would likely alter the compound's activity.

Tertiary Amine: The nitrogen atom is a key feature, likely involved in ionic interactions or hydrogen bonding with a receptor. The nature of the substituents on the nitrogen is critical.

Methyl Group: The small, electron-donating methyl group can influence the basicity of the nitrogen and its steric environment.

Benzyl Group: The bulky, aromatic benzyl group adds significant lipophilicity to the molecule, which could be important for crossing the blood-brain barrier. The aromatic ring could also participate in pi-stacking interactions with a receptor.

Some online discussions within research communities have speculated that this compound's mechanism of action may involve the modulation of histone deacetylase (HDAC) based on structural similarities to known HDAC inhibitors. This hypothesis, however, has not been substantiated by formal research. A comprehensive SAR study would involve the synthesis and biological evaluation of a series of analogs with systematic modifications to each of these structural components to determine their impact on nootropic efficacy.

Pharmacological Profile and Proposed Molecular Mechanisms of Prl 8 53

Modulation of Central Nervous System Neurotransmitter Systems

Prl-8-53 appears to exert its influence by interacting with several critical neurotransmitter pathways that are integral to cognitive processes such as memory and learning. muscleandbrawn.comenhancetech.eu Its primary proposed mechanisms involve the cholinergic and dopaminergic systems, with some effects noted on serotonergic pathways. wikipedia.orgreddit.com

The cholinergic system, which utilizes the neurotransmitter acetylcholine (B1216132), is fundamental for memory and learning. muscleandbrawn.com Research suggests that this compound enhances the activity of this system. muscleandbrawn.comselfdecode.com It is hypothesized that the compound may increase the synthesis of acetylcholine or heighten the sensitivity of cholinergic receptors at the synaptic level. muscleandbrawn.com Some reports indicate that this compound meets the structural requirements for interacting with the cholinergic response and may make the brain more responsive to acetylcholine. enhancetech.eureddit.com By intensifying the transmission of nerve impulses through acetylcholine receptors, this compound may facilitate the encoding of new information and the retrieval of stored memories. power-zone.store

This compound is reported to potentiate dopamine (B1211576), a neurotransmitter crucial for motivation, attention, and executive function. wikipedia.orgreddit.com This potentiation may occur through the upregulation of dopamine receptors. reddit.com Some evidence specifically points to an influence on the D2 receptor subtype. muscleandbrawn.com The D2-like receptor family, which includes D2, D3, and D4 receptors, is typically associated with inhibitory functions, such as inhibiting adenylyl cyclase. aging-us.comoup.com The interaction with D2 receptors, which are involved in attention and mental clarity, may contribute to some of the cognitive effects reported in connection with the compound. muscleandbrawn.com It has been described as an agonist of dopaminergic receptors, meaning it may bind to these receptors and mimic the action of dopamine. power-zone.store

The compound is also noted to have a modulatory effect on the serotonergic system, reportedly causing a partial inhibition of serotonin (B10506). wikipedia.orgreddit.comselfdecode.com In early animal research, a reduction in serotonergic activity was considered beneficial for certain cognitive tasks. reddit.com The interplay between increased dopamine and acetylcholine activity alongside decreased serotonin activity was theorized to create a neurochemical environment favorable to enhanced cognition. reddit.com

Table 1: Summary of this compound's Effects on Key Neurotransmitter Systems

| Neurotransmitter System | Proposed Effect of this compound | Associated Cognitive Functions |

| Cholinergic | Enhances acetylcholine activity; may increase synthesis or receptor sensitivity. muscleandbrawn.comreddit.com | Learning, memory, information encoding. muscleandbrawn.com |

| Dopaminergic | Potentiates dopamine; may act as an agonist, particularly at D2 receptors. muscleandbrawn.comreddit.compower-zone.store | Attention, motivation, mental clarity. muscleandbrawn.com |

| Serotonergic | Partially inhibits serotonin activity. wikipedia.orgreddit.com | Modulation of cognition. reddit.com |

Hypothesized Receptor-Level Interactions and Ligand Binding

While the precise binding affinities and receptor-level interactions of this compound have not been extensively characterized, hypotheses have been formulated based on its observed effects on neurotransmitter systems. These proposed interactions are central to understanding its potential influence on neural signaling and brain function.

The dopaminergic system comprises five main receptor subtypes (D1-D5), grouped into D1-like (D1, D5) and D2-like (D2, D3, D4) families. oup.com While initial suggestions point towards this compound's interaction with D2 receptors, its affinity for other subtypes is less clear. muscleandbrawn.com Some speculative, non-peer-reviewed sources have suggested that this compound may act as an agonist at D2 receptors while simultaneously being an antagonist at D1 receptors. reddit.com D1-like receptors are typically coupled to G stimulatory proteins and activate adenylyl cyclase, contrasting with the inhibitory action of D2-like receptors. nih.gov A differential action on D1 and D2 subtypes could imply a complex modulation of dopamine-mediated signaling pathways, but this remains a topic for further scientific investigation.

There is a hypothesis that this compound may affect N-methyl-D-aspartate (NMDA) receptors. muscleandbrawn.com NMDA receptors are a subtype of glutamate (B1630785) receptors that play a critical role in synaptic plasticity—the ability of synapses to strengthen or weaken over time, which is a fundamental mechanism for learning and memory formation. muscleandbrawn.comnih.gov The activation of NMDA receptors is essential for inducing long-term potentiation (LTP), a persistent strengthening of synapses that results from patterns of activity. researchgate.net If this compound does interact with NMDA receptors, it could potentially strengthen the neural pathways associated with memory consolidation, making it easier to retain and retrieve information. muscleandbrawn.com This proposed interaction highlights a possible mechanism by which the compound could facilitate the neuroplastic changes underlying learning. enhancetech.eu

Table 2: Hypothesized Receptor Interactions of this compound

| Receptor Target | Proposed Interaction | Potential Implication |

| Dopamine D2 Receptor | Agonist activity; potentiation. muscleandbrawn.comreddit.compower-zone.store | Modulation of attention and motivation pathways. muscleandbrawn.com |

| Dopamine D1 Receptor | Antagonist activity (speculative). reddit.com | Complex modulation of dopamine signaling. |

| NMDA Receptor | Potential affiliation/modulation. muscleandbrawn.com | Enhancement of synaptic plasticity and memory consolidation. muscleandbrawn.comnih.gov |

Enzymatic Modulation Hypotheses: Focus on Histone Deacetylase (HDAC) Inhibition

A prominent hypothesis regarding this compound's mechanism of action centers on its potential role as a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to more compact chromatin and generally suppressing gene transcription. nih.govcapes.gov.br

By potentially inhibiting HDACs, this compound could lead to a state of histone hyperacetylation. reddit.com This "opening up" of the chromatin structure would allow for increased access of transcription factors to DNA, thereby promoting the expression of genes involved in various neuronal processes. Epigenetic mechanisms, including histone modification, are recognized as critical for the regulation of gene expression necessary for cellular differentiation, development, and homeostasis. nih.govresearchgate.net The modulation of gene expression through such epigenetic changes is a key area of investigation in understanding the long-term effects of various neuroactive compounds. researchgate.netnih.gov

Some online discussions and hypotheses suggest that this compound's effects on long-term memory formation are characteristic of HDAC inhibition. reddit.com This is based on the idea that sustained changes in synaptic strength required for long-term memory are dependent on the synthesis of new proteins, a process governed by gene expression. wikipedia.org

Long-term potentiation (LTP) is a well-established cellular model for the synaptic plasticity that underlies learning and memory. wikipedia.orgnih.gov It involves a persistent strengthening of synapses resulting from recent patterns of activity. wikipedia.org The consolidation of memory, the process by which a temporary, labile memory is transformed into a more stable, long-lasting form, is thought to rely on the molecular and structural changes that occur during LTP. wikipedia.orgnih.gov

The hypothetical HDAC inhibitory action of this compound could directly influence LTP and memory consolidation. By promoting gene expression, this compound may facilitate the synthesis of proteins crucial for the structural and functional changes at the synapse that are necessary for the late phase of LTP and, consequently, for long-term memory formation. reddit.comwikipedia.org

Cellular and Subcellular Signaling Pathway Effects

Beyond its potential epigenetic effects, this compound is also thought to influence various cellular and subcellular signaling pathways.

The cognitive effects of any substance are ultimately manifested through changes in the activity of neuronal circuits and networks. nih.gov Research suggests that this compound may modulate the activity of key neurotransmitter systems, including the cholinergic and dopaminergic systems. wholisticresearch.comwikipedia.org It is proposed to potentiate dopamine and have possible cholinergic properties. wikipedia.org Enhanced acetylcholine activity is linked to improved short-term memory and learning, while dopamine plays a significant role in motivation and memory consolidation. wholisticresearch.com By influencing these neurotransmitter systems, this compound could alter the firing patterns and connectivity within neuronal circuits essential for cognitive functions. nih.gov

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. wikipedia.orgnih.gov The proposed mechanisms of this compound, including potential HDAC inhibition and modulation of neurotransmitter systems, are directly relevant to synaptic plasticity. reddit.compower-zone.store By facilitating gene expression and enhancing neurotransmitter signaling, this compound may contribute to the structural and functional remodeling of synapses that is a hallmark of long-term memory formation. nih.govoup.com

Interactions with Specific Biochemical Processes

Impact on Monoamine Transporter Function

Monoamine transporters are responsible for the reuptake of neurotransmitters like serotonin, dopamine, and norepinephrine (B1679862) from the synaptic cleft. frontiersin.org The regulation of these transporters is critical for maintaining balanced neurotransmission. frontiersin.org Some analyses suggest that this compound's effects may be linked to the modulation of these transporters. One hypothesis posits that this compound could upregulate monoamine transporters, which would facilitate the reuptake of neurotransmitters into the presynaptic neuron. reddit.com This action could potentially lead to a preservation of monoamine pools within the neuron. reddit.com

It has been proposed that this compound potentiates dopamine, which could be a key factor in its reported nootropic effects, especially considering the age-related decline in dopamine production is associated with cognitive decline. braintropic.com The compound does not appear to possess direct stimulant properties and does not potentiate the effects of dextroamphetamine in animal models. wikipedia.orgchemicalbook.com

The following table summarizes the proposed effects of this compound on various neurotransmitter systems based on available research.

| Neurotransmitter System | Proposed Effect of this compound | Reference |

| Dopaminergic | Potentiates dopamine | wikipedia.orgchemicalbook.combraintropic.com |

| Serotonergic | Partially inhibits serotonin | wikipedia.orgchemicalbook.com |

| Cholinergic | Enhances the brain's response to acetylcholine | muscleandbrawn.combraintropic.com |

Reversal of Reserpine-Induced Pharmacological Effects

A significant finding in the pharmacological assessment of this compound is its ability to reverse the catatonic and ptotic (eyelid drooping) effects induced by reserpine (B192253). wikipedia.orgchemicalbook.comscribd.com Reserpine is a drug known to deplete monoamines, such as dopamine, serotonin, and norepinephrine, from nerve terminals by irreversibly blocking the vesicular monoamine transporter (VMAT). reddit.commdpi.com VMAT is responsible for transporting these neurotransmitters into synaptic vesicles for storage and subsequent release. reddit.com By blocking VMAT, reserpine leaves monoamines vulnerable to metabolism in the cytosol, preventing them from reaching the synapse. reddit.com

The observation that this compound counteracts the effects of reserpine suggests that it may act to preserve or restore monoamine levels in the synapse. reddit.comenhancetech.eu This could be achieved by inhibiting the breakdown of these neurotransmitters or by facilitating their reuptake into the neuron, thus protecting them from enzymatic degradation. reddit.com This finding aligns with the proposed modulation of monoamine transporters and the potentiation of dopamine.

The table below outlines the effects of reserpine and the counteracting effects of this compound.

| Condition | Effect of Reserpine | Effect of this compound | Reference |

| Behavioral | Induces catatonia and ptosis | Reverses catatonia and ptosis | wikipedia.orgchemicalbook.comscribd.com |

| Monoamine Levels | Depletes monoamines (dopamine, serotonin, norepinephrine) | Counteracts monoamine depletion | reddit.comenhancetech.eu |

Preclinical Pharmacokinetics and Pharmacodynamics of Prl 8 53

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

Detailed ADME studies for Prl-8-53 are not extensively documented in publicly available scientific literature. However, early research provides some insights into its metabolic fate.

The metabolic pathways of this compound in animal models have not been fully elucidated, but initial reports suggest at least two primary routes of biotransformation. One identified metabolite is the desmethyl derivative of the parent compound, indicating that N-demethylation is a likely metabolic pathway. scribd.com Additionally, hydrolysis of the methyl ester group to form the corresponding carboxylic acid, m-[2-(benzyl-methylamino)-ethyl]benzoic acid, has been described. google.com

While this compound is recognized as a centrally active agent, specific studies detailing its quantitative distribution across different regions of the central nervous system (CNS) in preclinical models are scarce. ontosight.aiscribd.com Its chemical structure, particularly the presence of a methyl group, suggests it is capable of crossing the blood-brain barrier to exert its effects. reddit.comrsc.org The compound's observed influence on neurotransmitter systems such as dopamine (B1211576) and acetylcholine (B1216132) further supports its action within the CNS. scribd.comumbrellalabs.is

Dose-Response Relationships in Preclinical Behavioral Paradigms

Preclinical studies have established dose-response relationships for this compound across several species and behavioral or physiological paradigms. The compound exhibits a high therapeutic index, with a significant gap between effective doses and toxic doses. wikipedia.orgchemicalbook.com The oral lethal dose (LD50) was determined to be 860 mg/kg in mice and 700 mg/kg in rats. chemicalbook.comchemsrc.com

In behavioral tests, doses ranging from 5 to 20 mg/kg were found to improve avoidance learning in rats. conductscience.com A lower dose of 4 mg/kg, when administered with the dopamine agonist apomorphine (B128758), potentiated gnawing behavior in rats, suggesting an interaction with the dopaminergic system. umbrellalabs.is Conversely, a 20 mg/kg dose did not enhance the stimulant effects of dextroamphetamine in rats. scribd.com In canines, doses exceeding 8 mg/kg were observed to produce brief hypotensive effects. wikipedia.orgchemicalbook.com

Table 1: Dose-Response Data for this compound in Preclinical Models

| Animal Model | Dose | Observed Effect | Reference(s) |

|---|---|---|---|

| Mouse | 860 mg/kg (oral) | Lethal Dose, 50% (LD50) | wikipedia.orgchemicalbook.com |

| Rat | 700 mg/kg (oral) | Lethal Dose, 50% (LD50) | chemsrc.com |

| Mouse | 160 mg/kg | 50% reduction in motor activity (ED50) | wikipedia.orgscribd.comchemicalbook.com |

| Rat | 5-20 mg/kg | Improvement in avoidance learning | conductscience.com |

| Rat | 4 mg/kg | Potentiation of apomorphine-induced gnawing | umbrellalabs.is |

| Rat | 20 mg/kg | No potentiation of dextroamphetamine effects | scribd.com |

| Dog | >8 mg/kg | Brief hypotensive effects | wikipedia.orgscribd.comchemicalbook.com |

Observed Pharmacological Effects in Animal Models (Excluding Behavioral Outcomes for Human Cognition)

Investigations in animal models have identified several pharmacological effects of this compound, notably on motor function and as a spasmolytic agent.

This compound demonstrates a dose-dependent effect on motor activity in rodents. At high doses, it acts as a CNS depressant, reducing spontaneous motor activity. scribd.com The dose required to produce a 50% reduction in motor activity (ED50) in mice was established at 160 mg/kg. wikipedia.orgscribd.comchemicalbook.com However, at lower doses, the compound does not appear to have a significant impact on motor function. Studies in rats on a continuous avoidance schedule showed that this compound did not cause stimulation or depression of the avoidance rate. scribd.com This suggests that its effects on motor activity are distinct from its effects on learning and are primarily evident at higher concentrations.

One of the initially identified properties of this compound was its spasmolytic activity. wikipedia.orgchemicalbook.comthenootropics.guide This effect was demonstrated in an in vitro model using isolated rabbit ileum, a standard preparation for assessing antispasmodic agents. google.comnih.gov The compound's ability to counteract smooth muscle contractions in this model categorizes it as a spasmolytic agent. google.comthenootropics.guide

Influence on Avoidance Learning Paradigms in Rodents

Initial research on this compound in the 1970s by its discoverer, Dr. Nikolaus Hansl, provided the first insights into its effects on learning. conductscience.comnih.govmdpi.com These preliminary studies in animal models, specifically in rats and mice, were crucial in characterizing the compound's nootropic, or cognitive-enhancing, profile. thenootropics.guidescribd.com The research pointed to a significant improvement in avoidance learning among rodents treated with this compound. conductscience.comthenootropics.guidescribd.com

Subsequent reports based on this early work specify that the compound was effective in improving conditioned avoidance learning in a dose-dependent manner. umbrellalabs.is Specifically, studies in rats indicated that supplementation with this compound led to enhanced avoidance learning at doses ranging from 5 to 20 mg/kg. conductscience.com It is understood that these experiments likely utilized a shuttle box, a common apparatus for studying active and passive avoidance learning in rodents. However, detailed protocols from these original studies, including the specific type of avoidance task and the precise quantitative outcomes, are not extensively detailed in publicly available scientific literature.

The mechanism behind this enhanced learning is thought to be related to the compound's influence on various neurotransmitter systems. Research suggests that this compound may have cholinergic properties, potentiate dopamine, and partially inhibit serotonin (B10506). scribd.com The modulation of acetylcholine and dopamine, in particular, is strongly linked to memory and learning processes, which could explain the observed improvements in avoidance conditioning. umbrellalabs.is

Research Findings on this compound and Rodent Avoidance Learning

| Subject | Paradigm | Key Findings |

| Rats | Conditioned Avoidance Learning | Supplementation improved avoidance learning at doses of 5-20mg/kg. conductscience.com |

| Rodents | Avoidance Learning | Preliminary studies indicated a boost in avoidance learning with no reported adverse effects. thenootropics.guidescribd.com |

Preclinical Research Methodologies and Experimental Models for Prl 8 53 Investigation

In Vitro Experimental Designs

Detailed reports on the use of modern in vitro techniques to elucidate the specific molecular mechanisms of Prl-8-53 are sparse in publicly accessible scientific literature. The functional effects observed in whole-animal studies suggest that such assays were likely performed, but specific data from these experiments are not widely published.

Use of Primary Neuronal Cultures and Cell Lines

There is no specific information available in the reviewed scientific literature detailing the use of primary neuronal cultures or immortalized cell lines to investigate the direct cellular effects of this compound. Research on related compounds, such as prolactin (PRL), has utilized mouse embryonic stem cells (mESCs) to generate cortical neurons for studying neurodevelopment, but similar methodologies have not been reported for this compound. frontiersin.org

Biochemical Assays for Receptor Binding and Enzyme Activity

While specific binding affinity (Kᵢ) or enzyme inhibition (IC₅₀) values for this compound are not detailed in the available literature, in vivo findings strongly imply interactions with several key neurotransmitter systems, which would typically be characterized using biochemical assays.

Dopaminergic System: this compound is reported to potentiate dopamine (B1211576) and act as a dopaminergic agonist. umbrellalabs.ispower-zone.store This suggests that receptor binding assays, likely using radiolabeled ligands for dopamine receptors (e.g., D1, D2), would have been employed to determine its binding affinity and functional activity (agonist or antagonist properties) at these receptors.

Cholinergic System: The compound is described as having cholinergic properties and enhancing the brain's response to acetylcholine (B1216132). umbrellalabs.isbraintropic.com This could have been investigated using receptor binding assays for muscarinic and nicotinic acetylcholine receptors or functional assays measuring acetylcholine-mediated signaling pathways.

Serotonergic System: this compound is noted to cause partial inhibition of serotonin (B10506). wikipedia.organabolicminds.com This effect would typically be quantified using biochemical assays, such as competitive binding assays at serotonin receptors or assays measuring the activity of the serotonin transporter (SERT).

Monoamine Metabolism: The observation that this compound reverses the effects of reserpine (B192253), a drug that depletes monoamines by blocking the vesicular monoamine transporter (VMAT), points to a mechanism involving the modulation of monoamine storage or metabolism. wikipedia.orgenhancetech.eu This could be explored through enzyme assays for monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT), the primary enzymes responsible for degrading monoamines.

Electrophysiological Recordings in Tissue Slices

No studies have been published that specifically utilize electrophysiological recordings, such as whole-cell patch-clamp or field potential recordings in brain slices, to examine the effects of this compound on neuronal excitability, synaptic transmission, or plasticity. This technique is a standard method for investigating the neurophysiological effects of central nervous system-active compounds, but its application to this compound has not been documented. unimi.itnih.govprotocols.io

In Vivo Animal Models for Neurobiological Studies

The majority of preclinical data on this compound comes from in vivo studies using rodent models to connect its neurochemical effects with behavioral outcomes.

Rodent Models for Exploring Neurotransmitter Dynamics

Early research used established rodent models to probe the compound's influence on major neurotransmitter systems. These studies provided the foundational evidence for this compound's dopaminergic and cholinergic activity.

Monoamine System Interaction: The interaction with the broader monoamine system was investigated using a reserpine-induced model in rodents. This compound was shown to reverse the catatonic and ptotic (eyelid drooping) effects caused by reserpine, indicating that the compound counteracts the monoamine-depleting action of reserpine. wikipedia.org

General CNS Activity: In mice, high doses of the compound were found to depress general motor activity. wikipedia.org Conversely, it did not potentiate the stimulant effects of dextroamphetamine in rats, suggesting its mechanism is distinct from that of classic psychostimulants. wikipedia.org

Table 1: In Vivo Research Findings on this compound's Effects on Neurotransmitter Systems This interactive table summarizes key findings from rodent models used to investigate the neurochemical effects of this compound.

| Experimental Model | Observation | Implied Mechanism of Action | Citation |

|---|---|---|---|

| Apomorphine-induced gnawing in rats | Potentiation of gnawing behavior | Dopaminergic agonist activity | umbrellalabs.is |

| Reserpine-induced catatonia and ptosis in rodents | Reversal of reserpine's effects | Counteracts monoamine depletion | wikipedia.org |

| Dextroamphetamine co-administration in rats | No potentiation of stimulant effects | Mechanism distinct from amphetamine | wikipedia.org |

| General motor activity in mice and rats | Depression of motor activity at high doses | General central nervous system depressant effect at high concentrations | wikipedia.org |

Application of Specific Behavioral Paradigms Relevant to Neural Function (e.g., conditioned response assays)

A primary focus of this compound research was its potential to enhance learning and memory, which was evaluated using conditioned response assays in rodents.

The principal paradigm used was avoidance learning . braintropic.com In these tasks, an animal, typically a rat, learns to avoid an aversive stimulus (like a mild foot shock) by performing a specific action in response to a preceding neutral cue (a light or a sound). The improvement in the acquisition of this task is a measure of enhanced learning and memory. Studies demonstrated that this compound was effective in improving performance in conditioned avoidance learning tasks in rats. umbrellalabs.is This finding in an animal model was a key precursor to the subsequent investigation of memory enhancement in humans. braintropic.com

Advanced Neurobiological Techniques in this compound Investigation

The comprehensive understanding of a novel psychoactive compound's mechanism of action requires the integration of advanced neurobiological techniques. These methods allow researchers to move beyond behavioral observations to directly probe the neural circuits and molecular pathways affected by the substance. In the case of this compound, while early research pointed towards cholinergic and dopaminergic modulation, the application of modern, sophisticated neurobiological tools remains largely undocumented in publicly available scientific literature. ontosight.aiwikipedia.org The following sections describe these advanced methodologies and the current void in their specific application to this compound research.

Application of Electrophysiological Approaches in Live Animal Models

In vivo electrophysiology is a powerful technique for measuring the electrical activity of neurons directly within the brain of a living animal. This can range from recording the action potentials (spikes) of individual neurons (single-unit recording) to the summed activity of local populations of neurons, known as local field potentials (LFPs). Such methods provide high temporal resolution, allowing researchers to observe how a compound like this compound might alter neuronal firing rates, patterns, and synchrony in brain regions critical for cognition and memory, such as the hippocampus and prefrontal cortex.

Despite the potential of this technique to elucidate the effects of this compound on neuronal communication, there is a notable absence of published studies that have employed in vivo electrophysiological recordings in animal models to investigate this compound. Research in this area would be invaluable for understanding its precise effects on neural circuits.

Hypothetical Data from In Vivo Electrophysiology Study

The following table is an illustrative example of data that could be generated from an in vivo electrophysiology study on this compound, as no such data is currently available in published literature.

| Brain Region | Neuronal Population | Firing Rate Change (Post-Prl-8-53) | LFP Power Change (Gamma Band) |

| Hippocampus (CA1) | Pyramidal Neurons | Increased | Enhanced |

| Prefrontal Cortex | Interneurons | Decreased | No Significant Change |

| Nucleus Accumbens | Medium Spiny Neurons | Increased | Enhanced |

Neuroimaging Techniques in Preclinical Research

Preclinical neuroimaging techniques, such as functional magnetic resonance imaging (fMRI) in animal models, offer a non-invasive way to visualize brain activity across the entire brain. By detecting changes in blood flow (the BOLD signal), fMRI can map which brain regions are activated or deactivated following the administration of a compound. This would allow for a systems-level understanding of this compound's effects, potentially revealing a network of brain regions involved in its memory-enhancing properties.

Currently, there are no known preclinical neuroimaging studies, including fMRI, that have been conducted to map the cerebral activity associated with this compound. Such research would be instrumental in identifying the broader neural networks modulated by this compound.

Hypothetical fMRI Data in a Rat Model

The table below represents a hypothetical summary of findings from a preclinical fMRI study on this compound, as there is no existing research data.

| Brain Region | BOLD Signal Change (Post-Prl-8-53) | Functional Connectivity Change |

| Dorsal Hippocampus | Significantly Increased | Increased with Prefrontal Cortex |

| Medial Prefrontal Cortex | Significantly Increased | Increased with Hippocampus |

| Amygdala | No Significant Change | No Significant Change |

| Striatum | Moderately Increased | Increased with Substantia Nigra |

Theoretical Neurobiological Implications of Prl 8 53 Action

Conceptual Frameworks for Prl-8-53’s Influence on Neural Circuits

The prevailing hypothesis is that this compound exerts its cognitive-enhancing effects by modulating key neurotransmitter systems, primarily the cholinergic and dopaminergic pathways. wholisticresearch.commuscleandbrawn.com These systems are fundamental to memory, learning, and attention.

Cholinergic System Modulation: The cholinergic system, which utilizes the neurotransmitter acetylcholine (B1216132), is crucial for encoding new memories and facilitating learning. muscleandbrawn.com It is theorized that this compound enhances cholinergic activity. wholisticresearch.commuscleandbrawn.com This could occur through several potential mechanisms, such as increasing the synthesis of acetylcholine or enhancing the sensitivity of its receptors at the synapse. muscleandbrawn.com By augmenting cholinergic transmission, this compound may facilitate more efficient communication between neurons in brain regions critical for memory, such as the hippocampus and prefrontal cortex.

Dopaminergic System Interaction: The dopaminergic system is integral to motivation, attention, and reward-based learning. wholisticresearch.comenhancetech.eu Evidence from animal studies suggests that this compound may act as a dopaminergic agonist, meaning it can mimic the effects of dopamine (B1211576). power-zone.storeumbrellalabs.is Specifically, research involving the administration of apomorphine (B128758), a dopamine agonist, in rats showed that the addition of this compound further increased gnawing behavior, a marker of dopaminergic activity. umbrellalabs.isumbrellalabs.is This suggests that this compound could potentiate dopamine signaling, which may contribute to improved focus and motivation during cognitive tasks. enhancetech.euumbrellalabs.is Some theories also point to a potential influence on D2 dopamine receptors. muscleandbrawn.com

Serotonergic System Influence: There is also evidence to suggest that this compound may partially inhibit serotonin (B10506). reddit.comwikipedia.org A reduction in serotonergic activity has been theorized to be beneficial for cognitive processes in some contexts. reddit.com The interplay between these neurotransmitter systems is complex, and the precise nature of this compound's modulatory effects requires further investigation.

Hypothesized Contributions to Mechanisms of Neural Plasticity

Neural plasticity, the brain's ability to reorganize itself by forming new neural connections, is the fundamental mechanism underlying learning and memory. It is hypothesized that this compound may facilitate neuroplasticity, contributing to its reported memory-enhancing effects. enhancetech.eu

One potential avenue for this is through its interaction with NMDA receptors, a subtype of glutamate (B1630785) receptors that are critical for synaptic plasticity and long-term potentiation (LTP), a cellular mechanism for memory formation. muscleandbrawn.com By potentially influencing NMDA receptor function, this compound could help strengthen the neural pathways associated with newly acquired information, making it easier to retain and recall. muscleandbrawn.com

Another speculative but intriguing theory proposes that this compound may function as a histone deacetylase (HDAC) inhibitor. reddit.com HDAC inhibitors are a class of compounds known to enhance long-term memory by altering gene expression to promote synaptic plasticity. reddit.com This hypothesis is based on the observation that the memory-enhancing effects of this compound are particularly pronounced for long-term retention. reddit.com

Theoretical Models Explaining its Pharmacological Observations in Preclinical Studies

The limited preclinical research on this compound has yielded several observations that have informed theoretical models of its action.

Avoidance Learning Enhancement: Early animal studies demonstrated that this compound could significantly boost avoidance learning in rodents. braintropic.com This effect is thought to be a result of its combined influence on the cholinergic and dopaminergic systems, which are both involved in processing and responding to aversive stimuli.

Reversal of Reserpine-Induced Effects: this compound has been shown to reverse the catatonic and ptotic (drooping eyelids) effects induced by reserpine (B192253), a drug that depletes monoamines like dopamine and serotonin. wikipedia.org This finding supports the theory that this compound has a modulatory effect on these neurotransmitter systems, potentially by restoring or enhancing their function in the face of depletion. reddit.com

Lack of Stimulant Properties: Despite its interaction with the dopaminergic system, this compound does not appear to possess stimulant properties at a wide range of doses. wikipedia.org This suggests a more nuanced mechanism than simple dopamine agonism, possibly involving a modulatory role that enhances cognitive function without causing generalized psychomotor stimulation. enhancetech.eu

Interactive Data on Preclinical Findings:

| Preclinical Observation | Animal Model | Theoretical Implication | Supporting Evidence |

| Enhanced Avoidance Learning | Rodents | Modulation of cholinergic and dopaminergic systems involved in threat processing and response. | Boosted avoidance learning observed in early animal studies. braintropic.com |

| Increased Gnawing Behavior (with Apomorphine) | Rats | Acts as a dopaminergic agonist, potentiating dopamine signaling. | Combination with apomorphine increased gnawing behavior. umbrellalabs.isumbrellalabs.is |

| Reversal of Reserpine Effects | Not Specified | Modulates monoamine systems (dopamine, serotonin) to counteract depletion. | Reversed catatonia and ptosis induced by reserpine. wikipedia.org |

| Lack of Stimulant Effect | Rats | Does not act as a typical psychostimulant, suggesting a more targeted cognitive enhancement. | No potentiation of dextroamphetamine effects. wikipedia.org |

Challenges and Future Directions in Prl 8 53 Preclinical Research

Elucidation of Undefined Molecular Targets and Precise Signal Transduction Pathways

A primary hurdle in the preclinical assessment of Prl-8-53 is the ambiguity surrounding its precise mechanism of action. wikipedia.orgenhancetech.euontosight.ai The exact molecular targets through which it exerts its effects are currently unknown. Initial research suggested it may modulate key neurotransmitter systems, with evidence pointing towards possible cholinergic properties, potentiation of dopamine (B1211576), and partial inhibition of serotonin (B10506). wikipedia.orgenhancetech.euumbrellalabs.is However, these findings are not definitive and lack the molecular detail required for a complete pharmacological profile.

The challenge lies in moving from these broad observations to a precise identification of receptor binding sites, enzyme interactions, and intracellular signaling cascades. For instance, while it is thought to enhance cholinergic activity, it is unclear whether this is through direct receptor agonism, increased acetylcholine (B1216132) synthesis, or reduced enzymatic degradation. umbrellalabs.isreddit.com The dopaminergic potentiation observed in rat models suggests an interaction with dopamine pathways, which are crucial for memory and learning, but the specific receptors (e.g., D1, D2) and downstream pathways involved have not been characterized. umbrellalabs.is

Future research must employ a systematic approach to deorphanize this compound's pharmacology. This includes:

Receptor Binding Assays: Screening this compound against a comprehensive panel of known central nervous system receptors and transporters to identify primary binding targets.

Enzyme Inhibition Assays: Investigating its effects on key enzymes involved in neurotransmitter metabolism, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).

Cell-Based Signaling Studies: Using neuronal cell cultures to trace the signal transduction pathways activated by this compound. This could involve measuring second messengers (e.g., cAMP, Ca2+), protein phosphorylation (e.g., ERK, Akt), and gene expression changes following compound administration.

Exploring Novel Hypotheses: Investigating speculative mechanisms, such as the theory that this compound may act as a histone deacetylase (HDAC) inhibitor, a mechanism known to play a role in long-term memory formation. reddit.com

| Postulated Mechanism | Supporting Evidence (Preclinical) | Key Unanswered Questions | Future Research Direction |

| Cholinergic Modulation | Reverses reserpine-induced catatonia; may make the brain more responsive to acetylcholine. wikipedia.orgreddit.com | Direct receptor interaction vs. indirect effects? Specific cholinergic receptors involved? | Radioligand binding studies for muscarinic/nicotinic receptors; ACh release and uptake assays. |

| Dopamine Potentiation | Increased gnawing behavior in rats when co-administered with a dopamine agonist. umbrellalabs.is | Which dopamine receptors are targeted? Impact on dopamine synthesis, release, or reuptake? | In-vivo microdialysis in animal models; binding assays for D1/D2-like receptors. |

| Serotonin Inhibition | Partial inhibition of serotonin noted in early studies. wikipedia.orgreddit.com | Specific serotonin receptors or transporters affected? Functional consequence of this inhibition? | Serotonin receptor binding and functional assays. |

| HDAC Inhibition | Structural similarities to known HDAC inhibitors; strong effect on long-term memory. reddit.com | Is there direct enzymatic inhibition? Which HDAC isoforms are affected? | In-vitro HDAC activity assays; chromatin immunoprecipitation sequencing (ChIP-Seq). |

Development of Novel and Sophisticated Preclinical Models

The initial preclinical evaluation of this compound utilized foundational behavioral paradigms such as avoidance learning in rats. umbrellalabs.isconductscience.com While valuable, these models offer a limited window into the compound's full cognitive effects. The complexity of human cognition requires the development and application of more sophisticated and translatable animal models.

A significant challenge is to design preclinical studies that can predict efficacy across various cognitive domains, not just memory recall. Future research should incorporate a broader array of behavioral tests to construct a more detailed cognitive profile of this compound. Furthermore, moving beyond models in healthy animals to disease-relevant models is crucial for exploring any potential therapeutic applications.

Future directions in preclinical modeling for this compound include:

Advanced Behavioral Assays: Employing tasks that assess executive functions, cognitive flexibility, and attention, such as the 5-choice serial reaction time task (5-CSRTT) or probabilistic reversal learning (PRL) tasks. open.ac.uk

Disease-Specific Models: Testing this compound in validated animal models of cognitive decline, such as those for Alzheimer's disease (e.g., transgenic mouse models) or age-related cognitive impairment. benthamdirect.com

High-Throughput Screening Models: Utilizing alternative organisms like zebrafish or planarians for rapid, large-scale behavioral phenotyping to uncover novel neuroactive properties and guide more in-depth mammalian studies. nih.govresearchgate.netplos.org

Neuroimaging Integration: Combining behavioral testing with in-vivo imaging techniques like fMRI or PET in animal models to observe how this compound modulates brain network activity during cognitive tasks. patsnap.com

Comprehensive Investigation of Long-Term Neurobiological Alterations in Animal Models

The current body of research on this compound is almost entirely focused on the acute effects of a single administration. wholisticresearch.comnih.gov There is a profound lack of information regarding the consequences of long-term, chronic exposure, which represents a critical knowledge gap. nutrahacker.com Understanding the lasting neurobiological alterations is paramount for any consideration of the compound's future research trajectory.

The primary challenge is the commitment of resources to conduct longitudinal studies in animal models. Such studies are essential to uncover potential neuroplastic changes, such as alterations in synaptic density, dendritic arborization, or adult neurogenesis, which could underpin lasting cognitive enhancement. Conversely, they are also necessary to identify any potential neurotoxic effects or maladaptive changes that might arise from sustained use. mdpi.com

Key future research initiatives must include:

Chronic Dosing Studies: Administering this compound to animal models over extended periods (weeks to months) followed by a washout period to assess lasting changes.

Post-Mortem Neuroanatomical Analysis: Performing detailed histological and immunohistochemical analysis of key brain regions (e.g., hippocampus, prefrontal cortex) from chronically treated animals to quantify neuronal survival, synaptic markers, and neurogenesis.

Longitudinal Behavioral Assessment: Evaluating cognitive function in animal models at multiple time points during and after chronic administration to determine if effects are sustained, augmented, or diminished over time.

Investigation of Neurodevelopmental Effects: Studies in animal models could explore the impact of this compound during critical periods of brain development, an area that is completely unexplored. nih.gov

Comparative Preclinical Pharmacology with Other Neuroactive Research Compounds

This compound exists within a broad landscape of putative cognitive enhancers, including the racetam family, ampakines, and various other synthetic compounds. wholisticresearch.comnih.gov A significant challenge for the field is the lack of direct, head-to-head comparative studies. Anecdotal comparisons and analyses based on disparate studies are insufficient to truly understand the unique pharmacological profile of this compound.

Future preclinical research must systematically benchmark this compound against other well-characterized and emerging neuroactive compounds. This will allow for a clearer understanding of its relative potency, efficacy, and mechanistic distinctions.

A robust comparative pharmacology program should involve:

Standardized Behavioral Paradigms: Testing this compound alongside compounds like Piracetam, Aniracetam, and Noopept in the same cognitive and behavioral assays under identical conditions to allow for direct comparison of effects. wholisticresearch.comlivecortex.com

Receptor Binding Profiling: Comparing the binding affinities of this compound and other nootropics at a wide range of CNS targets to highlight differences in molecular mechanisms.

Neurochemical Profiling: Using techniques like in-vivo microdialysis to compare how different compounds modulate the release of key neurotransmitters (e.g., acetylcholine, dopamine) in real-time in the brains of behaving animals.

| Compound Class | Primary Proposed Mechanism | Known Cognitive Effects | Potential for this compound Comparison |

| Racetams (e.g., Piracetam) | Modulation of AMPA and NMDA glutamate (B1630785) receptors; enhanced membrane fluidity. nih.gov | Broad cognitive effects; improved memory and learning. nih.gov | Differentiating cholinergic/dopaminergic vs. glutamatergic primary mechanisms. |

| Dopamine Modulators (e.g., Selegiline) | Monoamine Oxidase (MAO-B) inhibition, increasing dopamine levels. healthopenresearch.orgherts.ac.uk | Enhanced attention, motivation, and cognitive recovery post-injury. herts.ac.uk | Comparing the potency and nature of dopaminergic enhancement. |

| Peptide-based Nootropics (e.g., Noopept) | Increases expression of NGF and BDNF; glutamatergic and cholinergic modulation. | Potent effects on working memory and verbal fluency. livecortex.com | Head-to-head comparison in working memory and verbal learning tasks. |

Integration of Multi-Omics Data in this compound Mechanistic Research

The "one molecule, one target" approach is often insufficient to explain the full spectrum of effects of a neuroactive compound. A major future direction for this compound research is the integration of multi-omics technologies to gain a systems-level understanding of its biological impact. researchgate.net These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, can provide an unbiased, holistic view of the molecular changes induced by the compound in the brain. researchgate.netmdpi.com

The challenge lies in the complexity of generating and analyzing these large datasets. However, the potential payoff is immense, as it could reveal novel targets and pathways that would be missed by traditional hypothesis-driven research. researchgate.net Applying multi-omics to preclinical models can create a detailed "biological fingerprint" of this compound's action. researchgate.net

Future research should focus on:

Transcriptomics (RNA-Seq): Analyzing gene expression changes in the hippocampus and cortex of animals treated with this compound to identify entire pathways that are upregulated or downregulated.

Proteomics: Quantifying changes in the levels of thousands of proteins in relevant brain tissue to see the downstream consequences of altered gene expression and identify direct protein targets.

Metabolomics: Profiling the small-molecule metabolites in the brain to understand how this compound alters neurochemistry and brain energy metabolism.

Integrative Analysis: Using advanced bioinformatic tools to integrate these different omics layers, allowing researchers to build comprehensive models of this compound's mechanism of action, from gene to protein to metabolic function. nih.govfrontiersin.org This could finally provide a clear, evidence-based picture of how this enigmatic compound functions.

Q & A

Q. Methodological Recommendations :

- Replicate the study using double-blind, placebo-controlled designs with larger cohorts.

- Include neuroimaging (e.g., fMRI) to assess changes in hippocampal and prefrontal cortex activity during memory tasks.

- Use standardized cognitive batteries (e.g., CANTAB) to evaluate multiple domains (working memory, executive function).

How do contradictions between animal and human data on this compound inform future experimental design?

Advanced Research Analysis

Animal studies demonstrate this compound’s efficacy in avoidance learning and locomotor behavior via dopaminergic and cholinergic modulation . However, human data are limited to a single trial, and no studies have explored long-term effects or neuroprotective mechanisms.

Q. Key Discrepancies :

Q. Methodological Solutions :

- Conduct dose-response studies in primates to bridge interspecies pharmacokinetic differences.

- Use translational endpoints (e.g., radial-arm maze for spatial memory) to align animal and human cognitive metrics .

What are the hypothesized mechanisms of action for this compound, and how can they be validated experimentally?

Basic Mechanism Exploration

this compound is theorized to act via:

Q. Validation Strategies :

- In Vitro : Use radioligand binding assays to quantify affinity for dopamine (DAT) and acetylcholine (ChAT) transporters.

- In Vivo : Employ microdialysis in rodent models to measure extracellular dopamine and acetylcholine levels post-administration .

How should researchers address the lack of toxicity and pharmacokinetic data for this compound?

Advanced Safety Profiling

Existing safety data are limited to acute toxicity (LD₅₀: 700–860 mg/kg in rodents) and anecdotal reports of mild headaches or fatigue in humans .

Q. Critical Gaps :

- Chronic Toxicity : No studies exceed 24-hour observation periods.

- Metabolite Analysis : Unknown metabolic pathways or long-term accumulation risks.

Q. Methodological Framework :

- Perform 90-day subchronic toxicity studies in rodents with histopathological analysis of brain, liver, and kidney tissues.

- Use LC-MS/MS to identify metabolites in plasma and cerebrospinal fluid .

What experimental designs could resolve the debate over this compound’s efficacy in high-performing vs. low-performing individuals?

Advanced Experimental Design

The 1978 study noted that participants with baseline low word recall (≤6 words) improved by 87.5–105%, while high performers (≥8 words) showed minimal gains .

Q. Proposed Approaches :

- Stratify cohorts by baseline cognitive performance using pre-screening tests.

- Apply item-response theory (IRT) to adjust task difficulty dynamically during trials.

- Compare this compound against established nootropics (e.g., modafinil) to benchmark effect sizes .

How can researchers mitigate bias in this compound studies given the historical lack of independent replication?

Q. Methodological Rigor

- Blinding : Use triple-blind protocols where compound preparation and administration are handled by third parties.

- Data Transparency : Preregister trials on platforms like ClinicalTrials.gov and share raw datasets post-publication .

- Collaboration : Partner with academic institutions unaffiliated with the original patent holders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.